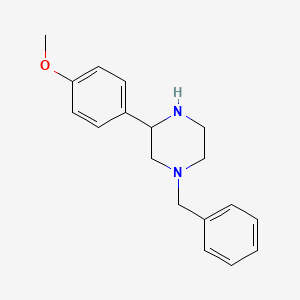

1-Bencil-3-(4-metoxifenil)piperazina

Descripción general

Descripción

1-Benzyl-3-(4-methoxyphenyl)piperazine is a useful research compound. Its molecular formula is C18H22N2O and its molecular weight is 282.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Benzyl-3-(4-methoxyphenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-3-(4-methoxyphenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación Farmacológica

Este compuesto se utiliza en estudios farmacológicos debido a su similitud estructural con los fármacos basados en piperazina. Es particularmente relevante en el desarrollo de nuevos tratamientos para los trastornos del sistema nervioso central, ya que puede servir como andamiaje para crear moléculas que interactúan con varios receptores de neurotransmisores .

Ciencia de Materiales

En la ciencia de materiales, la estructura química única de este compuesto podría explorarse para la síntesis de nuevos materiales orgánicos. Sus posibles aplicaciones incluyen la creación de nuevos polímeros o recubrimientos que requieren interacciones moleculares específicas .

Química Analítica

1-Bencil-3-(4-metoxifenil)piperazina puede usarse como compuesto de referencia en química analítica para la identificación y el análisis de derivados de piperazina similares en materiales incautados, lo cual es crucial para la ciencia forense .

Estudios Biológicos

La investigación sobre la actividad biológica de los derivados de piperazina ha demostrado que pueden tener efectos significativos en varias vías biológicas. Por lo tanto, este compuesto se puede utilizar en estudios para comprender su interacción con los sistemas biológicos, lo que podría conducir al descubrimiento de nuevas actividades biológicas .

Síntesis Química

Como intermedio versátil, este compuesto se emplea en la síntesis de una amplia gama de productos químicos, incluidos productos farmacéuticos, agroquímicos y colorantes. Su papel en la facilitación de la creación de moléculas complejas es invaluable en la química sintética .

Investigación Médica

En la investigación médica, los derivados de este compuesto se han estudiado por sus posibles efectos terapéuticos. Por ejemplo, se han investigado para inducir la apoptosis en la hiperplasia prostática benigna, lo que podría conducir a nuevos tratamientos para esta condición .

Neurociencia

Dada su influencia en los sistemas de neurotransmisores, this compound es un candidato para la investigación en neurociencia, donde podría ayudar a comprender los mecanismos de las enfermedades neurosiquiátricas y ayudar en el desarrollo de fármacos neuroprotectores .

Ciencia Ambiental

En la ciencia ambiental, este compuesto podría utilizarse para estudiar la degradación de los derivados de piperazina en el medio ambiente y su posible impacto en los ecosistemas. Comprender sus productos de descomposición y sus efectos podría ser crucial para el monitoreo y la protección ambiental .

Mecanismo De Acción

- Unlike other α1 antagonists, HJZ-12 induces apoptosis (programmed cell death) in prostate cells independently of α1 receptor blocking .

Mode of Action

Biochemical Pathways

- HJZ-12 affects several pathways:

- HJZ-12 triggers apoptotic pathways in prostate cells, leading to cell death. RNA-Seq analysis identified anti-apoptotic genes (e.g., Bcl-3, Bmi-1) influenced by HJZ-12. HJZ-12 inhibits cell viability without affecting proliferation .

Análisis Bioquímico

Biochemical Properties

1-Benzyl-3-(4-methoxyphenyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine . This interaction results in the inhibition of acetylcholinesterase activity, leading to increased levels of acetylcholine in the synaptic cleft. Additionally, 1-Benzyl-3-(4-methoxyphenyl)piperazine has been found to bind to serotonin receptors, influencing serotonin signaling pathways .

Cellular Effects

1-Benzyl-3-(4-methoxyphenyl)piperazine exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspase-3 and caspase-9 . This compound also affects cell signaling pathways, such as the mitochondrial pathway, leading to the release of cytochrome c and the activation of Bax proteins . Furthermore, 1-Benzyl-3-(4-methoxyphenyl)piperazine influences gene expression and cellular metabolism, contributing to its cytotoxic effects on cancer cells .

Molecular Mechanism

The molecular mechanism of action of 1-Benzyl-3-(4-methoxyphenyl)piperazine involves several key interactions at the molecular level. It binds to acetylcholinesterase, inhibiting its activity and increasing acetylcholine levels . This compound also interacts with serotonin receptors, modulating serotonin signaling pathways . Additionally, 1-Benzyl-3-(4-methoxyphenyl)piperazine induces apoptosis in cancer cells by activating caspase-3 and caspase-9, leading to DNA fragmentation and nuclear condensation . These molecular interactions contribute to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Benzyl-3-(4-methoxyphenyl)piperazine have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed . Long-term studies have shown that prolonged exposure to 1-Benzyl-3-(4-methoxyphenyl)piperazine can lead to sustained inhibition of acetylcholinesterase activity and continuous modulation of serotonin signaling pathways . These temporal effects highlight the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of 1-Benzyl-3-(4-methoxyphenyl)piperazine vary with different dosages in animal models. At low doses, the compound has been found to enhance cognitive function by increasing acetylcholine levels . At higher doses, it can induce toxic effects, such as nausea, anxiety, and hallucinations . These dosage-dependent effects underscore the importance of determining the optimal therapeutic dose for safe and effective use.

Metabolic Pathways

1-Benzyl-3-(4-methoxyphenyl)piperazine is involved in several metabolic pathways. It undergoes hepatic metabolism, primarily through the cytochrome P450 enzyme system . The compound is metabolized into various metabolites, which are then excreted through the urine. Key enzymes involved in its metabolism include CYP3A4 and CYP2D6 . These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and overall efficacy.

Transport and Distribution

Within cells and tissues, 1-Benzyl-3-(4-methoxyphenyl)piperazine is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound is also distributed to other tissues, such as the liver and kidneys, where it undergoes metabolism and excretion . Transporters and binding proteins, such as P-glycoprotein, facilitate its movement across cellular membranes .

Subcellular Localization

The subcellular localization of 1-Benzyl-3-(4-methoxyphenyl)piperazine is critical for its activity and function. The compound has been found to localize in the cytoplasm and mitochondria of cells . In the mitochondria, it interacts with key proteins involved in the apoptotic pathway, such as cytochrome c and Bax . This subcellular localization is essential for its ability to induce apoptosis and modulate cellular processes.

Propiedades

IUPAC Name |

1-benzyl-3-(4-methoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c1-21-17-9-7-16(8-10-17)18-14-20(12-11-19-18)13-15-5-3-2-4-6-15/h2-10,18-19H,11-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMDMYKRKYICEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CN(CCN2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

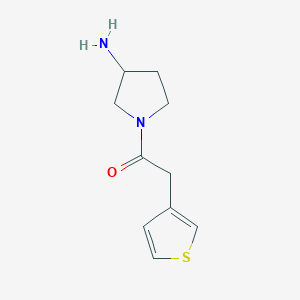

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

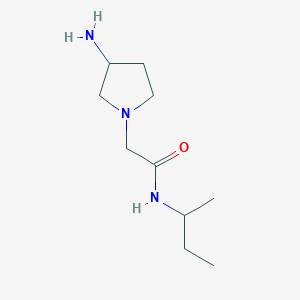

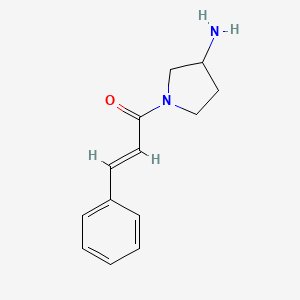

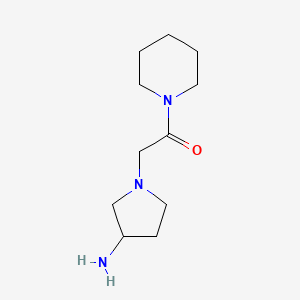

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(2-chloropyrimidin-4-yl)amino]acetate](/img/structure/B1468145.png)